4-Decyl-3-fluorobenzoic acid
Description
4-Decyl-3-fluorobenzoic acid (C17H23FO2) is a fluorinated benzoic acid derivative featuring a fluorine atom at the 3<sup>rd</sup> position and a decyl (C10H21) chain at the 4<sup>th</sup> position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity and altered electronic effects, making it valuable in organic synthesis, surfactant chemistry, and pharmaceutical research.
Properties
CAS No. |
128895-74-9 |
|---|---|
Molecular Formula |
C17H25FO2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-decyl-3-fluorobenzoic acid |
InChI |
InChI=1S/C17H25FO2/c1-2-3-4-5-6-7-8-9-10-14-11-12-15(17(19)20)13-16(14)18/h11-13H,2-10H2,1H3,(H,19,20) |
InChI Key |
BXEKFNORSALBOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C=C(C=C1)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-3-fluorobenzoic acid typically involves the following steps:
Friedel-Crafts Alkylation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Decyl-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more oxidized state.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Alcohols in the presence of sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Substitution: Various substituted benzoic acids.
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Esterification: Ester derivatives.
Scientific Research Applications
4-Decyl-3-fluorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Decyl-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets, while the decyl group can affect its hydrophobicity and membrane permeability . These properties can modulate the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents critically influence benzoic acid derivatives. Below is a comparative analysis:
Table 1: Key Properties of 4-Decyl-3-fluorobenzoic Acid and Analogues
Key Observations :
- Acidity : Fluorine’s electron-withdrawing effect lowers pKa (increases acidity). The decyl chain’s electron-donating inductive effect is minimal due to its para position, resulting in a slightly higher pKa compared to 4-fluoro-3-methylbenzoic acid.
- Solubility: The decyl chain drastically reduces aqueous solubility, favoring non-polar solvents, whereas trifluoromethyl groups enhance solubility in polar media .
- Thermal Stability : Long alkyl chains may lower melting points compared to aryl-substituted analogues (e.g., 4-(3-chlorophenyl)benzoic acid in ), which exhibit rigid packing .
Notes
- References : and provide foundational insights into fluorinated and aryl-substituted benzoic acids .
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